An In-depth Technical Guide to N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
An In-depth Technical Guide to N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Chemical Synthesis
In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide is dedicated to a compound of significant potential, N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide. While specific experimental data for this molecule is not yet prevalent in published literature, its structural motifs—a halogenated benzoyl group and an N-acylsulfonamide linkage—are well-established pharmacophores. This document, therefore, serves as a foundational technical guide, leveraging established chemical principles and data from analogous structures to provide a comprehensive overview of its anticipated properties, synthesis, and potential applications. It is designed to empower researchers to confidently engage with this molecule in their synthetic and developmental endeavors.
Core Molecular Profile
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a multifaceted organic compound, characterized by a di-halogenated aromatic ring N-acylated to a simple aliphatic sulfonamide. This unique combination of functional groups suggests a rich chemical reactivity and a high potential for utility in medicinal chemistry and materials science.
Chemical Structure and Identifier
The fundamental identity of this molecule is captured in its structure and internationally recognized identifiers.
Diagram 1: Chemical Structure of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Caption: Structure of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
| Identifier | Value | Source |
| CAS Number | 1694637-27-8 | [1] |
| Molecular Formula | C₈H₇BrINO₃S | [1] |
| Molecular Weight | 404.03 g/mol | [1] |
| MDL Number | MFCD31561464 | [1] |
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table outlines the predicted properties for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide, based on its constituent functional groups.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | High | Halogenated aromatic compounds often exhibit higher melting points due to strong intermolecular forces.[2] The presence of both bromine and iodine, coupled with the hydrogen bonding capability of the sulfonamide, would suggest a high melting point. |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | The large, hydrophobic, halogenated aromatic ring will dominate, leading to poor aqueous solubility. However, the polar N-acylsulfonamide moiety will allow for solubility in polar aprotic solvents. |
| pKa | 4.0 - 5.0 | The N-H proton of the N-acylsulfonamide is acidic, with pKa values typically in the range of 3.5-4.5, making it a bioisostere for carboxylic acids.[3] The electron-withdrawing nature of the benzoyl group enhances this acidity. |
Proposed Synthesis and Mechanistic Considerations
The synthesis of N-acylsulfonamides is a well-documented transformation in organic chemistry.[4][5][6][7] The most direct and reliable route to N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is through the N-acylation of methanesulfonamide with an activated derivative of 3-bromo-4-iodobenzoic acid.
Synthetic Workflow
The proposed two-step synthesis begins with the activation of the carboxylic acid, followed by coupling with methanesulfonamide.
Diagram 2: Proposed Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-iodobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4-iodobenzoic acid (1.0 eq).[8][9]
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After completion, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
The resulting crude 3-bromo-4-iodobenzoyl chloride, a reactive intermediate, is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acid Activation: The direct amidation of a carboxylic acid with a sulfonamide is generally inefficient. Conversion to a more electrophilic species, such as an acyl chloride, is necessary for a successful reaction. Thionyl chloride and oxalyl chloride are standard reagents for this transformation due to their reactivity and the volatile nature of their byproducts.
Step 2: Synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
Dissolve methanesulfonamide (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Dissolve the crude 3-bromo-4-iodobenzoyl chloride from Step 1 in the same solvent and add it dropwise to the cooled sulfonamide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Causality Behind Experimental Choices:
-
Base: The sulfonamide N-H is acidic, but deprotonation by a base is required to generate a more nucleophilic sulfonamide anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine and triethylamine are commonly used as they also serve to neutralize the HCl byproduct of the reaction.[5]
-
Solvent: Aprotic solvents are used to avoid any reaction with the highly reactive acyl chloride.
-
Temperature Control: The initial cooling to 0 °C is to control the exothermic reaction between the acyl chloride and the sulfonamide.
Mechanistic Insights
The N-acylation of a sulfonamide with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Diagram 3: Mechanism of N-Acylation
Caption: Nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the deprotonated methanesulfonamide on the carbonyl carbon of the 3-bromo-4-iodobenzoyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the stable N-acylsulfonamide product.[11]
Predicted Spectroscopic and Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting the substitution pattern. - Sulfonamide N-H: A broad singlet, typically downfield (δ 8.0-12.0 ppm), which is exchangeable with D₂O. - Methyl Protons: A sharp singlet around δ 3.0-3.5 ppm corresponding to the CH₃ group of the methanesulfonamide. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 160-170 ppm. - Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm). The carbons attached to bromine and iodine will be significantly influenced by the halogens. - Methyl Carbon: A signal around δ 40-45 ppm. |
| FT-IR | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹. - S=O Asymmetric & Symmetric Stretch: Two strong absorption bands, typically around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹.[12] |
| Mass Spec (ESI) | - [M-H]⁻ Ion: Expected at m/z 402.8 (for ⁷⁹Br) and 404.8 (for ⁸¹Br). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. |
Reactivity and Potential Applications
Chemical Reactivity
-
N-Acylsulfonamide Moiety: This functional group is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The acidic N-H proton can be deprotonated to participate in further reactions.
-
Aromatic Halogens: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a handle for further molecular elaboration. The carbon-bromine bond can also participate in these reactions, often under different catalytic conditions, allowing for selective functionalization.
Potential Applications in Drug Discovery and Research
The structural features of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide suggest its potential as a valuable building block or lead compound in several areas of research.
-
Enzyme Inhibition: The N-acylsulfonamide motif is a key feature in many enzyme inhibitors, including inhibitors of carbonic anhydrase, kinases, and cyclooxygenases.[13][14] This compound could be explored as a scaffold for developing new inhibitors.
-
Antimicrobial and Anticancer Research: Sulfonamides are a well-known class of antimicrobials.[15] Furthermore, various halogenated aromatic compounds have demonstrated potent anticancer and anti-inflammatory activities.[16][17] The combination of these features in the target molecule makes it a candidate for screening in these therapeutic areas.
-
Chemical Probe and Linker Chemistry: The dual halogenation provides orthogonal sites for chemical modification, making this molecule a potential "safety-catch" linker in solid-phase synthesis or a versatile chemical probe for studying biological systems.[5]
Conclusion and Future Outlook
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide stands as a molecule with considerable, albeit currently unexplored, potential. This guide provides a robust, theory-backed framework for its synthesis, characterization, and application. By grounding our predictions in the well-established chemistry of N-acylsulfonamides and halogenated aromatics, we provide a reliable starting point for researchers. It is our hope that this document will catalyze the investigation of this promising compound, leading to new discoveries in both chemistry and medicine. The true value of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide will undoubtedly be revealed through the empirical work it inspires.
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